Norcyclobenzaprine

Descripción general

Descripción

Tanto la ciclobenzaprina como la norciclobenzaprina son antagonistas potentes del receptor de serotonina 2a . La norciclobenzaprina es principalmente conocida por su papel en el metabolismo de la ciclobenzaprina y sus efectos farmacológicos en el sistema nervioso central.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La norciclobenzaprina se sintetiza a través de la N-desmetilación de la ciclobenzaprina. Este proceso implica la eliminación de un grupo metilo del átomo de nitrógeno en la molécula de ciclobenzaprina. La reacción generalmente emplea isoformas hepáticas P450, específicamente CYP1A1/2 y CYP3A4 .

Métodos de producción industrial: En entornos industriales, la producción de norciclobenzaprina implica el uso de modelos microbianos para simular y estudiar las vías de metabolismo de los medicamentos. Por ejemplo, se ha demostrado que el hongo Cunninghamella elegans produce metabolitos de mamíferos de ciclobenzaprina, incluida la norciclobenzaprina . Este método proporciona una alternativa rentable y más simple a los estudios metabólicos in vivo tradicionales.

Análisis De Reacciones Químicas

Tipos de reacciones: La norciclobenzaprina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por enzimas como el citocromo P450.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, que generalmente ocurre en condiciones específicas.

Sustitución: La sustitución de un grupo funcional por otro, que puede ocurrir en diversas condiciones.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las condiciones varían según la reacción de sustitución específica, pero a menudo implican catalizadores y solventes específicos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la norciclobenzaprina puede conducir a la formación de metabolitos hidroxilados.

Aplicaciones Científicas De Investigación

Fibromyalgia

Norcyclobenzaprine is being investigated for its efficacy in treating fibromyalgia, a chronic pain condition characterized by widespread musculoskeletal pain. Clinical trials have indicated that cyclobenzaprine (and by extension, this compound) can improve sleep quality and reduce pain severity in fibromyalgia patients .

Post-Traumatic Stress Disorder (PTSD)

Recent studies suggest that this compound may help alleviate symptoms associated with PTSD, particularly sleep disturbances. Given its receptor binding profile, it could potentially enhance sleep quality and reduce anxiety symptoms related to trauma .

Cancer Treatment

In preclinical models, this compound has shown promise in targeting cancer cells. It has been indicated to disrupt cellular pathways involved in tumor growth and survival, suggesting a potential role in cancer therapy . Specifically, it has been associated with glioblastoma treatment strategies through mechanisms involving DNA repair disruption and autophagy regulation .

Case Study 1: Fibromyalgia Management

A clinical trial assessing the effects of bedtime administration of TNX-102 SL (sublingual cyclobenzaprine) reported improvements in overall sleep quality and pain reduction among fibromyalgia patients. The study highlighted the role of this compound in enhancing therapeutic outcomes when combined with standard care .

Case Study 2: PTSD Symptoms Reduction

In a pilot study focusing on military personnel with PTSD, participants receiving this compound demonstrated nominal improvements in PTSD severity and sleep quality after four weeks of treatment. These findings support further investigation into its use as an adjunct therapy for trauma-related disorders .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Fibromyalgia | Serotonin and adrenergic receptor antagonism | Improved sleep quality; reduced pain severity |

| PTSD | Serotonin receptor antagonism | Nominal improvements in PTSD symptoms |

| Cancer (Glioblastoma) | Disruption of DNA repair mechanisms | Potential antitumor effects observed in vitro |

Mecanismo De Acción

La norciclobenzaprina ejerce sus efectos principalmente a través del antagonismo del receptor de serotonina 2a . También interactúa con el receptor de histamina H-1 y los receptores adrenérgicos . El mecanismo de acción del compuesto implica la unión a estos receptores e inhibe su actividad, lo que lleva a la relajación muscular y la mejora de la calidad del sueño. Los objetivos moleculares incluyen los receptores de serotonina, los receptores de histamina y los receptores adrenérgicos, que están involucrados en varias vías del sistema nervioso central.

Compuestos Similares:

Ciclobenzaprina: El compuesto principal del que se deriva la norciclobenzaprina. Comparte propiedades farmacológicas similares, pero tiene un perfil metabólico diferente.

Amitriptilina: Un antidepresivo tricíclico con una estructura química similar a la ciclobenzaprina.

Nortriptilina: Otro antidepresivo tricíclico que es estructuralmente similar a la norciclobenzaprina, pero tiene diferentes efectos farmacológicos.

Singularidad: La norciclobenzaprina es única en sus efectos antagonistas específicos sobre los receptores de serotonina 2a y su papel como metabolito de la ciclobenzaprina. Su presencia prolongada en el plasma y su vía metabólica distinta contribuyen a su perfil farmacológico único .

Comparación Con Compuestos Similares

Cyclobenzaprine: The parent compound from which norcyclobenzaprine is derived. It shares similar pharmacological properties but has a different metabolic profile.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure to cyclobenzaprine.

Nortriptyline: Another tricyclic antidepressant that is structurally similar to this compound but has different pharmacological effects.

Uniqueness: this compound is unique in its specific antagonistic effects on serotonin 2a receptors and its role as a metabolite of cyclobenzaprine. Its prolonged presence in plasma and distinct metabolic pathway contribute to its unique pharmacological profile .

Actividad Biológica

Norcyclobenzaprine (nCBP) is a significant metabolite of cyclobenzaprine (CBP), a tricyclic muscle relaxant primarily used to treat muscle spasms associated with acute musculoskeletal conditions. This article delves into the biological activity of nCBP, exploring its pharmacological effects, receptor interactions, and potential therapeutic applications based on current research findings.

Pharmacokinetics and Metabolism

Cyclobenzaprine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP1A1/2 and CYP3A4) into this compound. The pharmacokinetic profile of nCBP reveals that it has a longer half-life compared to its parent compound, with a half-life of approximately 72.8 hours, indicating prolonged biological activity in the system .

| Parameter | Cyclobenzaprine (CBP) | This compound (nCBP) |

|---|---|---|

| Half-life | 18 hours | 72.8 hours |

| Cmax | 4.12 ng/mL | 1.27 ng/mL |

| Tmax | 3.5 hours | 24 hours |

| Bioavailability | ~55% | Not extensively studied |

Receptor Interactions

This compound exhibits significant affinity for various neurotransmitter receptors, contributing to its biological effects:

- Serotonin Receptors : nCBP acts as a potent antagonist at the serotonin receptor subtypes 5HT2a and 5HT2c, with binding affinities of 13 nM and 43 nM respectively . This antagonistic action may play a role in modulating mood and pain perception.

- Adrenergic Receptors : It also interacts with adrenergic receptors, specifically α-1A and α-2B, showing affinities of 34 nM and 150 nM respectively . These interactions are crucial for understanding its effects on autonomic functions.

- Histamine Receptors : The compound binds to H1 receptors with a high affinity of 5.6 nM, suggesting potential implications for sleep regulation and sedation .

Pain Relief and Fibromyalgia

Clinical studies have demonstrated that cyclobenzaprine, and by extension its metabolite nCBP, can significantly alleviate symptoms of fibromyalgia, including pain, fatigue, and sleep disturbances. A phase III trial indicated that sublingual administration of TNX-102 SL (which contains cyclobenzaprine) led to substantial reductions in daily pain levels among fibromyalgia patients . The mechanism is believed to involve modulation of serotonergic and adrenergic pathways.

Antitumor Activity

Research indicates that nCBP has limited direct antitumor activity; however, it may influence survival-related pathways such as cell cycle arrest and autophagy regulation in certain cancer cell lines . Further studies are warranted to elucidate its potential role in cancer therapy.

Case Studies

- Fibromyalgia Treatment : In a randomized controlled trial involving patients with fibromyalgia, treatment with TNX-102 SL resulted in significant improvements in pain scores over an eight-week period . Patients reported enhanced sleep quality and reduced fatigue.

- Receptor Binding Studies : A study measuring plasma levels of nCBP post-administration of CBP found that while CBP had predictable pharmacokinetics, nCBP exhibited unexpected persistence in plasma at biologically relevant concentrations after oral administration .

Propiedades

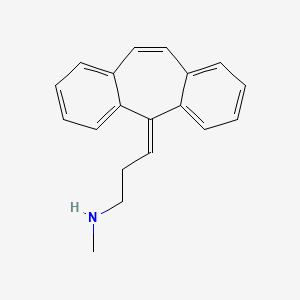

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQQDXTQRYYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952664 | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-50-4 | |

| Record name | Desmethylcyclobenzaprine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.